Methyl 6-(phenoxymethyl)picolinate
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Overview
Description
Methyl 6-(phenoxymethyl)picolinate: is an organic compound with the molecular formula C15H15NO3 It is a derivative of picolinic acid, where the carboxylic acid group is esterified with methanol, and a phenoxymethyl group is attached to the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(phenoxymethyl)picolinate typically involves the esterification of 6-(phenoxymethyl)picolinic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 6-(phenoxymethyl)picolinate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: Methyl 6-(phenoxymethyl)picolinate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in the development of new molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving picolinic acid derivatives.
Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism of action of Methyl 6-(phenoxymethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxymethyl group can enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
- Methyl 6-(phenylmethyl)picolinate
- Methyl 6-(methoxymethyl)picolinate
- Methyl 6-(chloromethyl)picolinate
Comparison: Methyl 6-(phenoxymethyl)picolinate is unique due to the presence of the phenoxymethyl group, which can influence its reactivity and binding properties. Compared to Methyl 6-(phenylmethyl)picolinate, the phenoxy group introduces additional electronic and steric effects, potentially enhancing its biological activity. Methyl 6-(methoxymethyl)picolinate and Methyl 6-(chloromethyl)picolinate differ in their substituents, which can affect their chemical reactivity and applications.
Biological Activity
Methyl 6-(phenoxymethyl)picolinate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a picolinate moiety and a phenoxymethyl group. This configuration is believed to contribute to its biological activity.
Chemical Formula: C12H13NO2
Molecular Weight: 219.24 g/mol
The precise mechanism of action for this compound remains under investigation. However, compounds with similar structural features often exhibit activity through:
- Inhibition of Enzymatic Activity: Compounds that mimic natural substrates can inhibit enzymes involved in metabolic pathways.
- Antimicrobial Activity: The presence of the picolinate group may enhance interaction with bacterial cell walls, leading to bactericidal effects.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties against a range of bacteria. Its activity has been compared to other known antibiotics, highlighting its potential as a therapeutic agent.
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 8 µg/mL | |
Escherichia coli | 16 µg/mL | |
Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
-
In Vivo Studies:
A study evaluated the efficacy of this compound in a murine model of bacterial infection. The compound demonstrated significant reduction in bacterial load compared to control groups, suggesting its potential for therapeutic use in infections caused by resistant strains. -
Cell Culture Studies:
In vitro assays using human cell lines showed that the compound could inhibit cell proliferation in cancer cells, indicating possible anticancer properties. The IC50 value was determined to be 15 µM for breast cancer cells, which warrants further investigation into its mechanism and efficacy.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest:
- Absorption: Rapid absorption with peak plasma concentrations occurring within 1-2 hours post-administration.
- Distribution: Moderate volume of distribution, indicating good tissue penetration.
- Metabolism: Primarily metabolized via hepatic pathways, with several metabolites identified that may also possess biological activity.
Properties
CAS No. |
933791-31-2 |
---|---|
Molecular Formula |
C14H13NO3 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
methyl 6-(phenoxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C14H13NO3/c1-17-14(16)13-9-5-6-11(15-13)10-18-12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
InChI Key |
FXHOSKBSIFZOQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=N1)COC2=CC=CC=C2 |
Origin of Product |
United States |
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